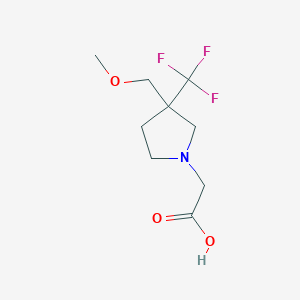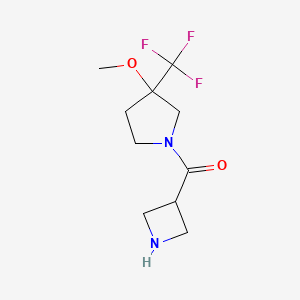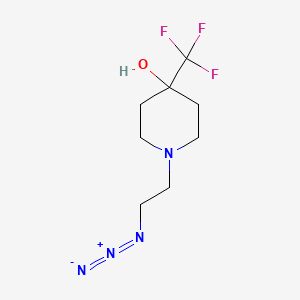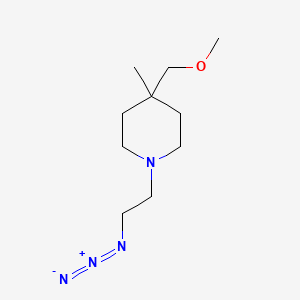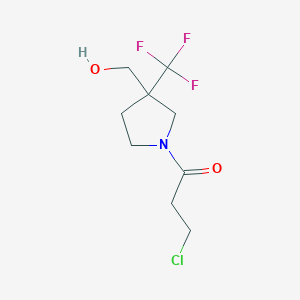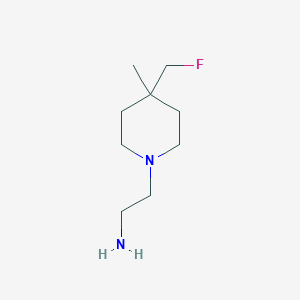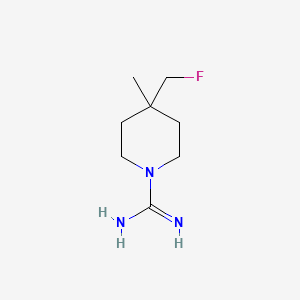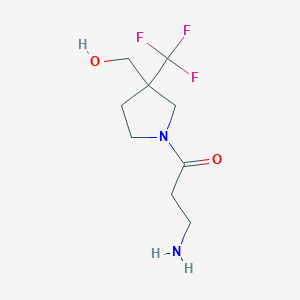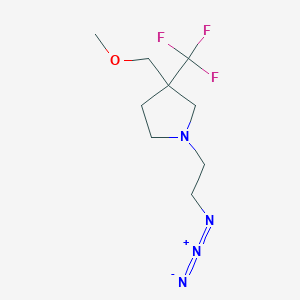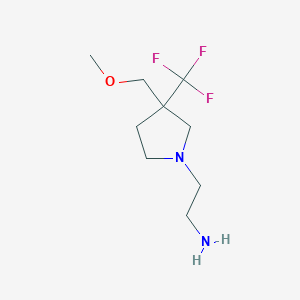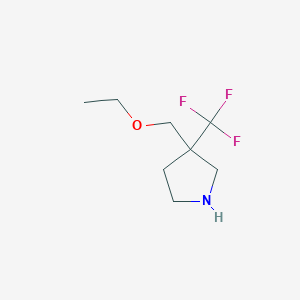
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine
Übersicht
Beschreibung
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine (EMTP) is an organic compound that is used in a variety of applications in the scientific research field. It is a versatile compound that is used in the synthesis of other compounds, as a reagent in reactions, and as a tool to study chemical and biochemical processes. EMTP is a widely available chemical that is relatively inexpensive and easy to obtain.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a versatile compound that has a variety of applications in scientific research. It is used as a reagent in organic synthesis and as a tool to study chemical and biochemical processes. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been used to study the mechanism of action of enzymes, and has been used to study the structure and function of proteins. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been used in the study of cellular metabolism and the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is not yet fully understood. It is believed that 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine binds to certain proteins, resulting in a conformational change that alters the activity of the protein. This conformational change can result in either an increase or decrease in the activity of the target protein. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine may interact with other molecules in the cell, resulting in changes in the expression of certain genes or the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine are not yet fully understood. In laboratory studies, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been shown to affect the activity of enzymes, gene expression, and cellular metabolism. In animal studies, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine has been shown to affect the activity of enzymes, gene expression, and the development of certain organs. However, the exact effects of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine on humans are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a widely available and relatively inexpensive compound that is easy to obtain. It is also a versatile compound that can be used in a variety of laboratory experiments. However, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a relatively reactive compound and can react with other molecules in the laboratory, resulting in the formation of unwanted side products. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine can be toxic if inhaled or ingested and should be handled with care.
Zukünftige Richtungen
The potential future directions of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine are numerous. Further research is needed to better understand the mechanism of action of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine and its effects on biochemical and physiological processes. Additionally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine could be used in the development of new pharmaceuticals, pesticides, and other compounds. Furthermore, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine could be used to study the structure and function of proteins and to study the regulation of gene expression. Finally, 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine could be used in the development of new materials such as polymers and dyes.
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-2-13-6-7(8(9,10)11)3-4-12-5-7/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOUKYVZDIMOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



